URB 937
URB 937
URB937 is a potent fatty acid amide hydrolase (FAAH) inhibitor (IC50 = 26.8 nM, in vitro) that does not penetrate the blood-brain barrier, thus preventing arachidonoyl ethanolamide (AEA; Item No. 90050) deactivation only in peripheral tissues. Its ED50 value for FAAH inhibition in brain is 200-fold higher than the ED50 value for FAAH inhibition in liver when administered systemically in mice (40 mg/kg versus 0.2 mg/kg, respectively). Subcutaneous administration of URB937 reduces acetic acid-induced writhing in mice with an ED50 value of 0.1 mg/kg. A single 1 mg/kg injection of URB937 sufficiently attenuates behavioral responses elicited in mouse models of neuropathic and inflammatory pain. As a peripherally-specific FAAH inhibitor, URB937 may offer an alternative approach to pain therapy devoid of unwanted central effects.
Brand Name:
Vulcanchem
CAS No.:
1357160-72-5
VCID:
VC0122070
InChI:
InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25)
SMILES:
C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N
Molecular Formula:
C20H22N2O4
Molecular Weight:
354.406
URB 937
CAS No.: 1357160-72-5
Reference Standards
VCID: VC0122070
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
CAS No. | 1357160-72-5 |
---|---|
Product Name | URB 937 |
Molecular Formula | C20H22N2O4 |
Molecular Weight | 354.406 |
IUPAC Name | [3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate |
Standard InChI | InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25) |
Standard InChIKey | CMEQHOXCIGFZNJ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N |
Appearance | Assay:≥95%A crystalline solid |
Description | URB937 is a potent fatty acid amide hydrolase (FAAH) inhibitor (IC50 = 26.8 nM, in vitro) that does not penetrate the blood-brain barrier, thus preventing arachidonoyl ethanolamide (AEA; Item No. 90050) deactivation only in peripheral tissues. Its ED50 value for FAAH inhibition in brain is 200-fold higher than the ED50 value for FAAH inhibition in liver when administered systemically in mice (40 mg/kg versus 0.2 mg/kg, respectively). Subcutaneous administration of URB937 reduces acetic acid-induced writhing in mice with an ED50 value of 0.1 mg/kg. A single 1 mg/kg injection of URB937 sufficiently attenuates behavioral responses elicited in mouse models of neuropathic and inflammatory pain. As a peripherally-specific FAAH inhibitor, URB937 may offer an alternative approach to pain therapy devoid of unwanted central effects. |
Synonyms | N-Cyclohexyl-carbamic Acid 3’-(Aminocarbonyl)-6-hydroxy[1,1’-biphenyl]-3-yl Ester |
PubChem Compound | 53394762 |
Last Modified | Nov 11 2021 |
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